molecular formula C32H51N3O2 B12431949 VDR agonist 1

VDR agonist 1

Cat. No.: B12431949
M. Wt: 509.8 g/mol
InChI Key: YRAFHBIJNFTEIJ-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VDR agonist 1 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired agonistic activity. The synthetic route typically involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: VDR agonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with varying degrees of agonistic activity .

Scientific Research Applications

Chemistry: VDR agonist 1 is used as a tool compound in the study of structure-activity relationships of VDR ligands. It helps in understanding the binding interactions and conformational changes in the VDR ligand-binding domain .

Biology: In biological research, this compound is used to study the role of VDR in various cellular processes, including cell differentiation, proliferation, and apoptosis. It is also used to investigate the effects of VDR activation on immune cell function .

Medicine: this compound has shown potential in the treatment of various diseases, including cancer, osteoporosis, and autoimmune disorders. It is being investigated for its ability to induce cell cycle arrest and apoptosis in cancer cells, as well as its immunomodulatory effects .

Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents targeting the VDR. It serves as a lead compound for the design of more potent and selective VDR agonists .

Mechanism of Action

VDR agonist 1 exerts its effects by binding to the ligand-binding domain of the vitamin D receptor. Upon binding, it induces a conformational change in the receptor, promoting the formation of a heterodimer with the retinoid-X receptor. This heterodimer then translocates to the nucleus, where it binds to vitamin D responsive elements in the DNA, leading to the transcriptional regulation of various genes .

The molecular targets and pathways involved include:

Properties

Molecular Formula

C32H51N3O2

Molecular Weight

509.8 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-1-ethyl-4-[3-[4-[(E)-3-ethyl-3-hydroxypent-1-enyl]-3-methylphenyl]pentan-3-yl]pyrrole-2-carboxamide

InChI

InChI=1S/C32H51N3O2/c1-9-31(37,10-2)19-18-26-16-17-27(22-25(26)8)32(11-3,12-4)28-23-29(35(15-7)24-28)30(36)33-20-21-34(13-5)14-6/h16-19,22-24,37H,9-15,20-21H2,1-8H3,(H,33,36)/b19-18+

InChI Key

YRAFHBIJNFTEIJ-VHEBQXMUSA-N

Isomeric SMILES

CCC(CC)(/C=C/C1=C(C=C(C=C1)C(CC)(CC)C2=CN(C(=C2)C(=O)NCCN(CC)CC)CC)C)O

Canonical SMILES

CCC(CC)(C=CC1=C(C=C(C=C1)C(CC)(CC)C2=CN(C(=C2)C(=O)NCCN(CC)CC)CC)C)O

Origin of Product

United States

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